C.I. Direct Violet 3
Overview
Description
C.I. Direct Violet 3 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a binding agent. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its bright and vibrant color.
Preparation Methods
The synthesis of C.I. Direct Violet 3 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions. Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity of the dye.
Chemical Reactions Analysis
C.I. Direct Violet 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium dithionite for reduction, and various halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Direct Violet 3 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is used in histological staining to visualize cellular components under a microscope.
Medicine: It has applications in medical diagnostics, particularly in staining tissues and cells for examination.
Industry: Beyond textiles, it is used in the paper and leather industries for coloring products.
Mechanism of Action
The mechanism by which C.I. Direct Violet 3 exerts its effects involves the interaction of its chromophore with the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The molecular targets include the hydroxyl groups of cellulose fibers, which interact with the dye molecules to produce a stable coloration.
Comparison with Similar Compounds
C.I. Direct Violet 3 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes share a similar mechanism of action and application methods, this compound is unique due to its specific chromophore structure, which gives it a distinct violet color. Other similar compounds include C.I. Direct Red 80 and C.I. Direct Yellow 50, each with unique hues and applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-7-3-4-8-13(12)18-16-19-15(11-20-16)14-9-5-6-10-17-14/h3-11H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRBCWJGDNBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024731 | |
Record name | N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6507-83-1, 333746-65-9 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, trisodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4'-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.